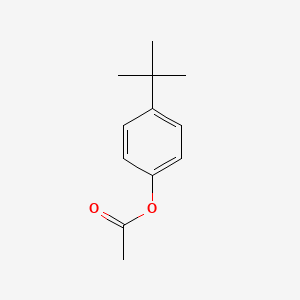

4-tert-Butylphenyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6839. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSALNWWFUMHOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883941 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3056-64-2 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3056-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3056-64-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-Butylphenol acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGF8N2D4JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Advanced Synthesis Protocols: 4-tert-Butylphenyl Acetate

Technical Whitepaper | CAS: 3056-64-2 [1]

Executive Summary

This technical guide outlines the synthesis, optimization, and validation of 4-tert-butylphenyl acetate (p-tert-butylphenyl acetate).[1] Unlike aliphatic alcohols, the phenolic hydroxyl group in 4-tert-butylphenol presents specific nucleophilic challenges, requiring activated acylating agents rather than simple Fischer esterification.[1] This document details two primary pathways: a high-yield Green Catalytic Route (Iodine-mediated) and a Classic Schotten-Baumann Route , while explicitly addressing the suppression of the competing Fries rearrangement.[1]

Part 1: Molecular Architecture & Reactivity

Substrate Analysis

The starting material, 4-tert-butylphenol , possesses an ambident nucleophilic character.[1] The hydroxyl oxygen is the desired site of attack (O-acylation). However, under Lewis acidic conditions and high thermal stress, the aromatic ring becomes susceptible to electrophilic attack, leading to the Fries Rearrangement , where the acetyl group migrates to the ortho position.

-

Target: this compound (O-acyl product).[1]

-

Impurity Risk: 2-Acetyl-4-tert-butylphenol (C-acyl product).[1]

-

Control Strategy: Use of kinetic control (moderate temperatures) and specific catalysts (Iodine or Base) that favor O-acylation over C-acylation.[1]

Reaction Pathway Logic

The following diagram illustrates the bifurcation between the desired esterification and the unwanted rearrangement.

Figure 1: Mechanistic divergence between O-acylation (Target) and Fries Rearrangement (Impurity).

Part 2: Primary Synthesis Pathways

Pathway A: Iodine-Catalyzed Solvent-Free Acetylation (Green Route)

Status: Recommended for High Yield (>95%) and Sustainability.[1]

This method utilizes molecular iodine (

Protocol

-

Charge: In a 100 mL round-bottom flask, place 4-tert-butylphenol (15.0 g, 100 mmol).

-

Reagent: Add Acetic Anhydride (15.3 g, 150 mmol, 1.5 eq).

-

Catalyst: Add Iodine (

) (0.25 g, ~1 mol%).[1] -

Reaction: Stir the mixture at 60°C for 20–30 minutes. The mixture will become homogeneous.

-

Observation: The reaction is exothermic; monitor internal temperature to ensure it does not exceed 80°C.

-

-

Quench: Cool to room temperature. Add saturated

(sodium thiosulfate) solution (20 mL) to quench excess iodine (color changes from dark brown to clear/yellow).[1] -

Extraction: Extract with Ethyl Acetate (

mL). Wash organic layer with saturated -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo.

Validation Checkpoint:

-

TLC: Silica gel, Hexane:EtOAc (9:1). Product

.[1] Disappearance of Phenol ( -

Yield Expectation: 96–98% isolated yield.

Pathway B: Base-Catalyzed Acetylation (Standard Lab Scale)

Status: Robust, uses common reagents.[1]

Utilizes Pyridine or Sodium Acetate to act as a proton scavenger and nucleophilic catalyst (forming the reactive N-acylpyridinium intermediate).[1]

Protocol

-

Solvation: Dissolve 4-tert-butylphenol (10.0 g) in Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Pyridine (1.2 eq) or Triethylamine (1.5 eq) with catalytic DMAP (4-dimethylaminopyridine, 0.1 mol%).[1]

-

Acylation: Add Acetic Anhydride (1.2 eq) dropwise at 0°C (ice bath) to control exotherm.

-

Aging: Allow to warm to room temperature and stir for 2 hours.

-

Workup: Wash with 1M HCl (to remove pyridine), then saturated

, then brine.

Part 3: Critical Process Parameters (CPP) & Data

The following table summarizes the efficiency and conditions of the discussed pathways compared to the aggressive Acyl Chloride route.

| Parameter | Iodine Catalysis (Pathway A) | Base/Pyridine (Pathway B) | Acyl Chloride Route |

| Reagent | Acetic Anhydride | Acetic Anhydride | Acetyl Chloride |

| Catalyst | Pyridine/DMAP | None (Base scavenger req.)[1] | |

| Solvent | None (Neat) | DCM or Toluene | DCM |

| Temp/Time | 60°C / 30 min | 25°C / 2 hrs | 0–25°C / 1 hr |

| Yield | 98% | 92% | 95% |

| Atom Economy | High | Moderate | Low (HCl waste) |

| Safety | High | Moderate (Pyridine toxicity) | Low (Corrosive/Fuming) |

Purification & Characterization

For pharmaceutical or fragrance grade purity (>99%), simple extraction is often insufficient due to trace phenolic residues.

-

Distillation: this compound has a boiling point of 247–249°C at atmospheric pressure.[1] Vacuum distillation (e.g., 2-5 mmHg) is recommended to prevent thermal degradation.[1]

-

Recrystallization: Not applicable (Product is a liquid at RT).[1]

Spectroscopic Signature (Quality Control):

-

IR (Neat): 1760

(C=O stretch, phenolic ester), 1200 -

1H NMR (

):

Part 4: Workflow Visualization

Figure 2: Operational workflow for the Iodine-catalyzed synthesis protocol.

References

-

Phukan, P. (2004).[1][2] "Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions."[1] Tetrahedron Letters, 45(24), 4785-4787.[1] [1]

-

Ma, Y-R., et al. (2003).[1][3] "A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4."[1][3] Indian Journal of Chemistry, 42B, 1777-1778.[1][3]

-

TCIAmerica. (2024).[1] "this compound Product Specifications (CAS 3056-64-2)."

-

PubChem. (2024).[1] "4-tert-Butylphenol (Precursor Data)." National Library of Medicine.[1] [1]

-

Sigma-Aldrich. (2024).[1] "Fries Rearrangement: Reaction Mechanisms and Catalysts."[1][4]

Sources

Spectroscopic data of 4-tert-Butylphenyl acetate (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 4-tert-Butylphenyl Acetate

Executive Summary & Molecular Profile

This technical guide provides a definitive reference for the spectroscopic identification of This compound (CAS: 3056-64-2).[1] As a para-substituted phenolic ester, this molecule serves as a critical model for understanding the electronic effects of acylation on aromatic systems.[1]

In drug development and organic synthesis, this compound often appears as a protected intermediate of 4-tert-butylphenol (a monomer in resin production) or as a lipophilic metabolic derivative.[1] Accurate identification requires distinguishing it from its hydrolysis product (the phenol) and its regioisomers.[1] This guide synthesizes experimental data with mechanistic interpretation to establish a self-validating identification protocol.

| Property | Data |

| IUPAC Name | (4-tert-butylphenyl) acetate |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Appearance | Colorless liquid / Low-melting solid |

| Solubility | Soluble in CDCl₃, DMSO-d₆, MeOH |

Synthetic Pathway & Sample Origin

To understand the impurity profile often seen in spectra (specifically the presence of a broad singlet at ~5.0 ppm in

Protocol: Reaction of 4-tert-butylphenol with acetic anhydride using pyridine or sodium acetate as a catalyst.[1] The absence of the phenolic -OH stretch in IR and the appearance of the ester carbonyl confirms the transformation.[1]

Figure 1: Acetylation pathway.[1] The disappearance of the starting material is critical for purity assessment.[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the first "Go/No-Go" decision point.[1] The key differentiator here is the phenolic ester shift .[1] Unlike aliphatic esters (typically ~1740 cm⁻¹), phenolic esters shift to higher wavenumbers due to the lack of effective resonance donation from the phenoxy oxygen into the carbonyl (the oxygen's lone pair is partially delocalized into the aromatic ring).[1]

Key Diagnostic Bands:

| Functional Group | Wavenumber (cm⁻¹) | Mode | Structural Insight |

| Ester C=O | 1760 – 1765 | Stretch | Critical: Higher freq.[1] than alkyl esters due to phenyl induction.[1] |

| C-H (Aromatic) | 3030 – 3060 | Stretch | Confirms aromatic ring presence.[1] |

| C-H (Aliphatic) | 2960 – 2870 | Stretch | Strong intensity due to the bulky tert-butyl group.[1] |

| C-O-C | 1190 – 1210 | Stretch | Asymmetric ester stretch ("Acetate band").[1] |

| Arene C=C | 1500 & 1600 | Stretch | Characteristic benzene ring breathing modes.[1] |

Scientist’s Note: If you observe a broad band at 3200–3500 cm⁻¹, your sample is contaminated with unreacted 4-tert-butylphenol.[1]

Mass Spectrometry (MS) & Fragmentation Logic

The mass spectrum of this compound is dominated by a specific rearrangement characteristic of phenolic esters, followed by alkyl fragmentation.[1]

Fragmentation Pathway:

-

Molecular Ion (M⁺ = 192): Usually visible but not the base peak.[1]

-

Ketene Loss (M – 42): Phenolic acetates undergo a specific rearrangement (similar to McLafferty) eliminating a neutral ketene molecule (CH₂=C=O), generating the radical cation of the parent phenol (m/z 150).[1]

-

Methyl Loss (150 – 15): The tert-butyl group loses a methyl radical to form a stabilized quinoid-like cation (m/z 135).[1] This is typically the Base Peak (100%). [1]

Figure 2: The primary fragmentation pathway involves the sequential loss of the acetate group (as ketene) and a methyl group.[1]

Nuclear Magnetic Resonance (NMR) Architecture

This is the definitive tool for structural validation.[1] The symmetry of the para-substitution creates a distinct AA'BB' splitting pattern in the aromatic region, while the aliphatic region shows sharp singlets.[1]

H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Explanation |

| 7.35 – 7.43 | Doublet (d) | 2H | Ar-H (meta to OAc) | Deshielded by the ring current; ortho to the alkyl group.[1] |

| 7.00 – 7.04 | Doublet (d) | 2H | Ar-H (ortho to OAc) | Shielded relative to the other Ar-H, but shifted downfield vs. phenol due to acylation.[1] |

| 2.27 | Singlet (s) | 3H | Acetate -CH₃ | Characteristic methyl ketone/ester region.[1] |

| 1.31 | Singlet (s) | 9H | tert-Butyl -CH₃ | Intense singlet; diagnostic for the t-butyl group.[1] |

*Note: The aromatic signals are technically an AA'BB' system.[1] While they appear as doublets (J ~8.5 Hz), high-resolution analysis reveals higher-order roofing effects.[1]

C NMR Data (100 MHz, CDCl₃)

| Shift (δ ppm) | Carbon Type | Assignment |

| 169.6 | C=O[1] | Ester Carbonyl (Quaternary) |

| 148.5 | Ar-C (quat) | Ipso to Oxygen (Deshielded by O) |

| 148.0 | Ar-C (quat) | Ipso to t-Butyl |

| 126.3 | Ar-CH | Aromatic CH (meta to OAc) |

| 121.1 | Ar-CH | Aromatic CH (ortho to OAc) |

| 34.5 | Aliphatic C (quat) | Quaternary carbon of t-Butyl |

| 31.4 | Aliphatic CH₃ | Methyls of t-Butyl |

| 21.1 | Aliphatic CH₃ | Acetate Methyl |

Quality Control & Impurity Profiling

When analyzing commercial or synthesized batches, use this logic flow to validate the sample:

-

Check 1.3 ppm (

H NMR): Is the integral 9H? If <9H relative to aromatic protons, the t-butyl group may have degraded (unlikely) or the sample is wet.[1] -

Check 5.0–6.0 ppm (

H NMR): Any broad singlet here indicates unreacted Phenol (-OH).[1] -

Check 1760 cm⁻¹ (IR): If the band is at 1740 cm⁻¹, suspect hydrolysis or contamination with alkyl acetates (e.g., ethyl acetate solvent residue).[1]

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): this compound.[1] Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. Acetic acid, 4-(1,1-dimethylethyl)phenyl ester: Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][2][3] Retrieved from [Link][1]

-

The Good Scents Company. 4-tert-butyl phenyl acetate: Material Safety and Spectroscopic Properties. Retrieved from [Link][1]

Sources

Technical Guide: Solubility Profile and Solvent Compatibility of 4-tert-Butylphenyl Acetate

[1][2]

CAS: 3056-64-2 | Formula: C₁₂H₁₆O₂ | MW: 192.25 g/mol [1][2][3][4]

Executive Summary & Physicochemical Baseline

4-tert-Butylphenyl acetate is a lipophilic ester primarily utilized as an intermediate in organic synthesis (e.g., Fries rearrangement) and as a fragrance ingredient.[1][2] Unlike its parent phenol (4-tert-butylphenol), which is a solid, the acetate derivative typically presents as a colorless to pale yellow liquid at standard temperature and pressure (STP), though it may solidify at lower temperatures due to its structural rigidity.[1][2]

For researchers and formulation scientists, understanding the solubility landscape of this compound is critical for three operations: reaction solvent selection , liquid-liquid extraction (work-up) , and chromatographic purification .[1][2]

Physicochemical Profile

| Property | Value | Implication for Solubility |

| Physical State | Liquid (at 20°C) | "Solubility" often refers to miscibility in organics.[1][2][5] |

| Boiling Point | ~245–249°C | High boiling point; difficult to remove by rotary evaporation if used as a solvent itself.[1][2] |

| LogP (Octanol/Water) | ~3.4 – 3.8 (Est.) | Highly lipophilic; partitions strongly into organic phases.[1][2] |

| Flash Point | ~97°C | Combustible; requires standard organic solvent safety protocols.[1][2] |

Solubility Landscape & Solvent Compatibility Matrix[1][2]

The solubility of this compound is governed by the "Like Dissolves Like" principle.[1][2] The bulky tert-butyl group and the aromatic ring dominate its interaction potential, making it highly compatible with non-polar and moderately polar aprotic solvents.[1][2]

Theoretical Solubility Mechanism

-

Hydrophobic Moiety: The tert-butyl group and benzene ring drive high affinity for aliphatic and aromatic hydrocarbons.[1][2]

-

Polar Moiety: The acetate ester group provides a dipole moment, facilitating solubility in polar aprotic solvents (ethers, esters, ketones) and alcohols.[1][2]

-

Water Incompatibility: The lack of hydrogen bond donors and the dominance of the hydrophobic skeleton render it insoluble in water.[1][2]

Empirical Solubility Matrix

Data synthesized from chemical structure analysis and standard ester behavior.[1][2]

| Solvent Class | Representative Solvents | Solubility/Miscibility | Operational Notes |

| Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | Ideal for recrystallization of solid impurities away from the liquid ester.[1][2] |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Miscible | Excellent solvents for high-temperature reactions (e.g., Fries rearrangement).[1][2] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Preferred for extraction from aqueous layers due to high density and solvent power.[1][2] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone, DMF | Miscible | Standard solvents for nucleophilic substitution or coupling reactions.[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | Caution: Potential for transesterification if strong acid/base catalysts are present.[1][2] |

| Aqueous | Water, Brine | Insoluble (<50 mg/L) | Forms a distinct organic layer; critical for biphasic work-ups.[1][2] |

Experimental Protocols

Protocol A: Visual Miscibility & Saturation Limit Test

Use this protocol to verify solvent compatibility for new formulations.[1][2]

Objective: Determine if this compound is miscible or has a solubility limit in a target solvent.

-

Preparation: Tare a clean, dry 20 mL scintillation vial.

-

Aliquot: Add 1.0 mL of the target solvent.

-

Titration: Add this compound dropwise (approx. 50 µL per drop) using a micropipette.

-

Observation: Vortex for 10 seconds after each addition.

-

Quantification: If a cloud point is reached, calculate solubility (

):

Protocol B: Liquid-Liquid Extraction (Purification Workflow)

Standard work-up procedure to isolate the ester from aqueous reaction byproducts.[1][2]

-

Quench: Pour reaction mixture into a separatory funnel containing cold water.

-

Solvent Addition: Add an extraction solvent (DCM or Ethyl Acetate) at a 1:1 volume ratio relative to the aqueous phase.[1][2]

-

Partition: Shake vigorously for 30 seconds; vent frequently. Allow layers to separate.[1][2]

-

Wash: Wash the organic layer with:

-

Drying: Collect organic layer and dry over anhydrous MgSO₄.

Application Logic & Decision Pathways

Solvent Selection for Synthesis

When using this compound as a reactant, solvent choice dictates reaction kinetics and thermodynamics.[1][2]

-

For Friedel-Crafts / Fries Rearrangement: Use Chlorobenzene or Nitrobenzene .[1][2] These high-boiling, polar aromatic solvents stabilize the acylium ion intermediate better than non-polar hydrocarbons.[1][2]

-

For Hydrolysis (Deprotection): Use Methanol/Water mixtures with NaOH.[1][2] The methanol solubilizes the ester, allowing the hydroxide ion aqueous access to the carbonyl carbon.[1][2]

Visualization: Solvent Selection Decision Tree

Figure 1: Decision tree for selecting the optimal solvent based on the experimental objective (Reaction, Extraction, or Analysis).

References

Sources

- 1. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl acetate - Wikipedia [en.wikipedia.org]

- 3. para-tert-butyl phenyl acetate, 3056-64-2 [thegoodscentscompany.com]

- 4. chemscene.com [chemscene.com]

- 5. Methyl p-tert-butylphenylacetate | C13H18O2 | CID 605629 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Profiling of 4-tert-Butylphenyl Acetate

The following technical guide provides an in-depth physicochemical profile of 4-tert-Butylphenyl acetate , structured for researchers and drug development professionals.

Executive Summary

This compound (CAS 3056-64-2) is an aromatic ester derived from the acetylation of 4-tert-butylphenol. While often overshadowed by its hydrogenated analog (4-tert-butylcyclohexyl acetate, a common fragrance ingredient known as Vertenex), the phenyl ester serves as a critical chemical intermediate and reference standard in organic synthesis and metabolic studies.

This guide distinguishes the phenyl ester from its cyclohexyl counterpart, details its thermodynamic properties, and provides a validated protocol for its synthesis and characterization.

Part 1: Molecular Identity & Structural Analysis

Disambiguation Warning: Do not confuse with 4-tert-Butylcyclohexyl acetate (CAS 32210-23-4). The compound detailed here retains the aromaticity of the phenyl ring, significantly affecting its UV absorption, planar geometry, and reactivity compared to the saturated cyclohexyl analog.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonyms | Acetic acid 4-tert-butylphenyl ester; p-tert-Butylphenyl acetate |

| CAS Registry Number | 3056-64-2 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| SMILES | CC(=O)Oc1ccc(cc1)C(C)(C)C |

| InChI Key | FSALNWWFUMHOAU-UHFFFAOYSA-N |

Structural Commentary

The molecule consists of a central benzene ring substituted at the para positions with a bulky tert-butyl group and an acetate ester moiety. The tert-butyl group acts as a lipophilic anchor, increasing the LogP significantly compared to phenyl acetate, while the ester linkage provides a site for enzymatic hydrolysis (e.g., by esterases), making it a relevant model for metabolic stability studies in drug development.

Part 2: Thermodynamic & Physical Properties

The following data aggregates experimental values and high-confidence estimates suitable for process engineering and formulation.

Table 1: Physicochemical Constants[6]

| Property | Value | Condition / Note |

| Physical State | Liquid | At 20 °C (Standard Pressure) |

| Boiling Point | 245 – 249 °C | @ 760 mmHg |

| Density | 1.00 g/mL | @ 20 °C |

| Refractive Index ( | 1.50 | @ 20 °C |

| Flash Point | 97 °C (206 °F) | Closed Cup |

| Solubility (Water) | Insoluble | < 50 mg/L (Est.)[1] |

| Solubility (Organic) | Soluble | Ethanol, Methanol, Chloroform, Ethyl Acetate |

| LogP (Octanol/Water) | 3.85 | Estimated (High Lipophilicity) |

| Vapor Pressure | ~0.016 mmHg | @ 25 °C |

Scientific Insight: The high boiling point (>240 °C) relative to its molecular weight is attributed to the pi-stacking interactions of the aromatic ring and the van der Waals forces contributed by the bulky tert-butyl group. However, the absence of hydrogen bond donors keeps it liquid at room temperature, unlike the parent phenol (MP ~99 °C), which forms strong intermolecular hydrogen bonds.

Part 3: Synthesis & Purification Protocol

Reaction Mechanism

The synthesis follows a classical Nucleophilic Acyl Substitution pathway. The phenolic oxygen acts as a nucleophile attacking the carbonyl carbon of acetic anhydride. A base catalyst (typically Pyridine or Sodium Acetate) is required to neutralize the acetic acid byproduct and drive the equilibrium forward.

Validated Laboratory Protocol

Scale: 50 mmol Batch

-

Reagents:

-

4-tert-Butylphenol (7.51 g, 50 mmol)

-

Acetic Anhydride (10.2 g, 100 mmol, 2.0 eq)

-

Pyridine (0.5 mL, Catalyst) or Sodium Acetate (anhydrous)

-

Solvent: Dichloromethane (DCM) or Toluene (optional, neat reaction preferred for green chemistry).

-

-

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with 4-tert-butylphenol. Add Acetic Anhydride slowly. Add the Pyridine catalyst.

-

Reaction: Heat the mixture to 100 °C (if neat) or reflux (if in solvent) for 2–3 hours. Monitor via TLC (Silica gel; Hexane:EtOAc 8:2) until the starting phenol spot (

~0.4) disappears and the less polar ester spot ( -

Quench: Cool to room temperature. Pour the mixture into 50 mL of ice-cold water to hydrolyze excess acetic anhydride.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with saturated NaHCO₃ (to remove acetic acid) followed by Brine.

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify via vacuum distillation (BP ~106 °C at 2 mmHg) or flash column chromatography.

-

Workflow Visualization

Figure 1: Step-by-step synthesis workflow for the acetylation of 4-tert-butylphenol.

Part 4: Spectral Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl₃, 300/400 MHz

- 7.30 – 7.45 ppm (m, 2H): Aromatic protons meta to the ester group (ortho to t-butyl).

- 6.95 – 7.05 ppm (m, 2H): Aromatic protons ortho to the ester group (shielded by the electron-donating resonance of the oxygen, but less so than in the free phenol due to the electron-withdrawing acetyl group).

-

2.29 ppm (s, 3H): Singlet corresponding to the Acetyl methyl group (

-

1.33 ppm (s, 9H): Strong singlet corresponding to the tert-Butyl group (

Infrared Spectroscopy (FT-IR)

-

1760 cm⁻¹: Strong carbonyl (

) stretch, characteristic of phenolic esters (shifted higher than aliphatic esters due to conjugation). -

1200 cm⁻¹: C-O-C stretching vibration.

-

2960 cm⁻¹: C-H stretching (alkyl groups from t-butyl).

-

Absence of broad band at 3200-3500 cm⁻¹: Confirms full conversion of the Phenol (-OH) starting material.

Part 5: Handling, Stability & Safety

Stability Profile

-

Hydrolytic Stability: Stable at neutral pH. Susceptible to hydrolysis in strong basic (NaOH) or acidic conditions, reverting to 4-tert-butylphenol and acetic acid.

-

Thermal Stability: Stable up to its boiling point (~245 °C). Avoid prolonged exposure to high heat in open air to prevent oxidation.

Safety Protocol (SDS Summary)

While not classified as a "High Hazard" substance under many GHS frameworks, standard chemical hygiene applies.

-

Hazard Statements: May cause mild skin irritation. Combustible liquid (Flash point 97 °C).

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture ingress (which promotes hydrolysis).

-

PPE: Nitrile gloves, safety goggles, and lab coat. Work in a well-ventilated fume hood during synthesis to avoid inhaling acetic anhydride vapors.

References

-

TCI Chemicals. Product Specification: this compound (CAS 3056-64-2). Retrieved from

-

The Good Scents Company. Physicochemical Data for para-tert-butyl phenyl acetate. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 3056-64-2. Retrieved from

-

ChemicalBook. 1H NMR Spectrum for Acetic Acid 4-tert-butylphenyl ester. Retrieved from

Sources

Technical Guide: The Strategic Utility of 4-tert-Butylphenyl Acetate

From Ortho-Selective Rearrangements to Ligand Architecture

Executive Summary

4-tert-Butylphenyl acetate (CAS: 3056-64-2) is often mischaracterized as merely a generic ester or a fragrance intermediate. In high-value chemical research and industrial synthesis, however, it serves a far more critical function: it is the primary regiospecific precursor for 2-hydroxy-5-tert-butylacetophenone.

Because the para-position is sterically blocked by the tert-butyl group, this molecule forces the Fries rearrangement to occur exclusively at the ortho-position. This predictable selectivity makes it an indispensable scaffold for synthesizing Salen ligands (for asymmetric catalysis) and Benzotriazole UV absorbers (for polymer stabilization).

This guide details the synthesis, the mechanistic rearrangement, and the downstream applications of this versatile intermediate.[1][2]

Part 1: Chemical Identity & Physical Profile

Before engaging in synthesis, verify the substrate identity. Unlike its cyclohexyl analog (a common fragrance), the phenyl ester is reactive and prone to hydrolysis if mishandled.

Table 1: Physicochemical Specifications

| Property | Value | Relevance |

| IUPAC Name | This compound | Official nomenclature |

| CAS Number | 3056-64-2 | Verification key |

| Molecular Weight | 192.25 g/mol | Stoichiometry calculations |

| Boiling Point | 247–249 °C (at 760 mmHg) | High B.P.[3] requires vacuum distillation for purification |

| Density | ~1.00 g/cm³ | Phase separation in aqueous workups |

| Solubility | Soluble in EtOH, Et2O, Toluene; Insoluble in H2O | Use organic solvents for extraction |

| Appearance | Colorless to pale yellow liquid | Darkening indicates phenol oxidation |

Part 2: The Core Transformation – Ortho-Selective Fries Rearrangement

The defining utility of this compound is its conversion into 2-hydroxy-5-tert-butylacetophenone . This reaction is not merely a rearrangement; it is a strategy to install an acetyl group ortho to a phenol, which is difficult to achieve via direct Friedel-Crafts acylation due to poly-substitution issues.

The Mechanistic Pathway

The reaction is driven by a Lewis Acid (typically Aluminum Chloride,

-

Coordination:

coordinates to the carbonyl oxygen. -

Acylium Formation: The C-O bond cleaves, generating an acylium ion

and a phenoxy-aluminum complex. -

Regioselectivity: The bulky tert-butyl group at the para position (C4) acts as a steric blocker. The acylium ion is forced to attack the ortho position (C2).

-

Re-aromatization: Proton loss restores aromaticity, yielding the ketone-aluminum complex.

Visualization: The Blocked Pathway

The following diagram illustrates why the tert-butyl group is essential for yield purity.

Figure 1: The steric blocking effect of the tert-butyl group forces the acyl migration exclusively to the ortho-position, ensuring high regioselectivity.

Part 3: Validated Experimental Protocols

Synthesis of the Acetate (Precursor Preparation)

If the ester is not purchased, it must be synthesized fresh to avoid hydrolysis products (free phenol) which poison downstream catalysts.

-

Reagents: 4-tert-Butylphenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (cat.), Toluene (solvent).

-

Protocol:

-

Dissolve 4-tert-butylphenol in toluene.

-

Add catalytic pyridine (0.1 eq).

-

Add acetic anhydride dropwise at 60°C (Exothermic).

-

Reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Critical Step: Wash organic layer with 5% NaOH to remove unreacted phenol. Any remaining phenol will consume

in the next step. -

Distill under vacuum to obtain the pure ester.

-

The Fries Rearrangement (Target Synthesis)

-

Reagents: this compound (1.0 eq),

(anhydrous, 1.2 eq), Chlorobenzene (solvent). -

Protocol:

-

Suspend

in dry chlorobenzene under -

Add the ester dropwise. The solution will turn yellow/orange.

-

Heat to 120°C for 4 hours.

-

Note: Lower temperatures (<60°C) favor the para product in unsubstituted phenols, but here high heat is required to overcome the activation energy for the ortho attack.

-

-

Quench: Pour the hot reaction mixture onto ice/HCl. The aluminum complex is stable and requires acid hydrolysis to break.

-

Purification: Steam distillation is effective here. The ortho-hydroxy ketone is volatile with steam due to intramolecular hydrogen bonding, while tars remain behind.

-

Part 4: Downstream Research & Industrial Applications

Once the rearrangement product (2-hydroxy-5-tert-butylacetophenone ) is isolated, it becomes a "chemical Lego block" for two major classes of compounds.

Ligand Synthesis (Salen & Salophen)

In asymmetric catalysis (e.g., enantioselective epoxidation), bulky Salen ligands are required to induce chirality. The tert-butyl group provides the necessary steric bulk to direct the approach of substrates.

-

Workflow: Condensation of 2-hydroxy-5-tert-butylacetophenone with diamines (e.g., 1,2-diaminocyclohexane).

-

Impact: The resulting ligands coordinate with Mn, Co, or Cr to form catalysts (like the Jacobsen catalyst).

UV Stabilizers (Benzotriazoles)

The industrial sector uses this intermediate to synthesize UV absorbers (e.g., Tinuvin analogs). The ortho-hydroxyl group is essential for the "Excited State Intramolecular Proton Transfer" (ESIPT) mechanism that dissipates UV energy as heat.

Application Workflow Diagram

Figure 2: Divergent synthesis pathways utilizing the rearranged product for both catalytic ligands and industrial polymer stabilizers.

Part 5: Safety & Handling Protocols

While this compound is generally stable, its hydrolysis products and reagents require strict controls.

-

Moisture Sensitivity: The ester itself is stable, but the

required for its rearrangement is violently water-reactive. All glassware must be oven-dried. -

Phenol Toxicity: If the ester hydrolyzes, it releases 4-tert-butylphenol, which is a skin irritant and potential endocrine disruptor. Gloves (Nitrile) are mandatory.

-

Waste Disposal: Aluminum wastes from the rearrangement must be quenched slowly in dilute acid before disposal to prevent exotherms in waste drums.

References

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement: Mechanism and Examples. Retrieved from [Link]

-

Vinati Organics. (n.d.). Para Tertiary Butyl Phenol (PTBP) Applications.[4] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76463, this compound.[3] Retrieved from [Link]

Sources

- 1. Three-state Model for the Photo-Fries Rearrangement – Light and Molecules [barbatti.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. para-tert-butyl phenyl acetate, 3056-64-2 [thegoodscentscompany.com]

- 4. Para Tertiary Butyl Phenol (PTBP), 4 Tert Butylphenol - CAS 98-54-4 | Vinati Organics Ltd [vinatiorganics.com]

Technical Safety & Handling Guide: 4-tert-Butylphenyl Acetate

Executive Summary

This technical guide defines the operational safety, storage, and handling protocols for 4-tert-Butylphenyl acetate , a chemical intermediate frequently utilized in organic synthesis and medicinal chemistry.[1] While often categorized as a general organic ester, its safety profile is critically linked to its hydrolysis product, 4-tert-butylphenol , a known skin irritant and suspected endocrine disruptor.[1]

Critical Safety Distinction:

WARNING: Do NOT confuse this compound with tert-Butyl Acetate (CAS 540-88-5) .

Physicochemical Profile

Understanding the physical state is the first step in exposure control.[1] Unlike volatile solvents, this compound is a high-boiling liquid, meaning inhalation risk is lower at room temperature but increases significantly under heating or aerosolization.[1]

| Property | Value | Operational Context |

| Physical State | Colorless to pale yellow liquid | Viscosity changes indicate degradation.[1] |

| Molecular Weight | 192.25 g/mol | Used for stoichiometric calculations. |

| Boiling Point | ~245–249 °C | Low vapor pressure at RT; high risk if distilled.[1][2] |

| Flash Point | ~96.9 °C (206 °F) | Class IIIB Combustible Liquid.[1] |

| Solubility | Soluble in organic solvents; Insoluble in water | Hydrophobic; requires organic solvent for spill cleanup.[1] |

| Density | ~0.99–1.00 g/mL | Heavier than some solvents; may settle in biphasic mixes.[1] |

Hazard Identification & Toxicology (The "Hidden" Risk)

While the ester itself is a mild irritant, the scientific integrity of this guide requires us to address the in situ risks.[1] Esters are susceptible to hydrolysis.[1] In the presence of moisture or metabolic enzymes, this compound degrades into Acetic Acid and 4-tert-Butylphenol .[1]

Degradation Pathway & Risks[1]

-

Primary Compound (Ester): Causes skin and eye irritation.[1][3] Low acute toxicity.[1]

-

Hydrolysis Product (4-tert-Butylphenol):

GHS Classification (Derived)[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H411: Toxic to aquatic life with long-lasting effects (due to the phenolic moiety).[1]

Storage & Stability Protocols

Objective: Prevent hydrolysis to maintain purity and safety.

The "Dry-Seal" Protocol[1]

-

Environment: Store in a cool, dry, well-ventilated area away from light.

-

Atmosphere: For long-term storage (>1 month), purge headspace with Argon or Nitrogen .[1]

-

Reasoning: Oxygen and moisture catalyze the cleavage of the ester bond.[1]

-

-

Container: Type III glass or high-density polyethylene (HDPE) with Teflon-lined caps.[1]

Self-Validating Purity Check

Before using the reagent in a critical experiment, perform this sensory/chemical check:

-

Step 1 (Olfactory): Carefully waft.[1]

-

Step 2 (Visual): Check for turbidity.[1]

-

Fail: Cloudiness suggests moisture ingress and potential phenol precipitation.[1]

-

Operational Handling & PPE

Core Directive: Treat the substance as a potential sensitizer due to the phenolic metabolite.[1]

Engineering Controls

-

Primary: All handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .[1]

-

Secondary: If heating >50°C, use a closed system with a condenser to prevent vapor release.[1]

Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Scientific Rationale |

| Hand Protection (Splash) | Nitrile (Double Gloved) | Nitrile offers good resistance to aromatic esters.[1] Double gloving allows immediate removal of the outer layer upon contamination.[1] |

| Hand Protection (Spill) | Silver Shield / Laminate | For prolonged contact or spill cleanup, laminate gloves prevent permeation of the aromatic ring structure.[1] |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of splash migration.[1] |

| Body Protection | Lab Coat (Cotton/Poly) | Standard protection.[1] Use a chemical-resistant apron if handling volumes >1 Liter.[1] |

Experimental Workflow Visualization

The following diagram outlines the decision logic for safe handling, from receipt to disposal.

Figure 1: Operational workflow for receipt, validation, and disposal of this compound.

Emergency Response Protocols

Spill Management (The "Circle of Safety")[1]

-

Isolate: Evacuate the immediate area (10 ft radius).

-

Ventilate: Maximize fume hood sash height (if spill is inside) or open lab ventilation.[1]

-

Absorb:

-

Clean: Wash the surface with an ethanolic soap solution to solubilize the oily residue.[1]

First Aid Logic

-

Skin Contact:

-

Eye Contact:

Waste Disposal & Regulatory Compliance

Directive: Do not dispose of down the drain. This compound is toxic to aquatic life.[1][4][5]

-

Classification: Hazardous Chemical Waste (Organic).[1]

-

Segregation:

-

Labeling: Must be labeled "Contains this compound - Potential Phenolic Degradant."[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 605629, Methyl p-tert-butylphenylacetate (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

-

The Good Scents Company (2025). Material Safety Data Sheet: para-tert-butyl phenyl acetate.[1] Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). Substance Information: 4-tert-butylphenol (Hydrolysis Product).[1] Retrieved from [Link][1][6]

Sources

- 1. Methyl p-tert-butylphenylacetate | C13H18O2 | CID 605629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. para-tert-butyl phenyl acetate, 3056-64-2 [thegoodscentscompany.com]

- 3. nj.gov [nj.gov]

- 4. images.nicindustries.com [images.nicindustries.com]

- 5. images.nicindustries.com [images.nicindustries.com]

- 6. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

Technical Guide: Molecular Structure and Bonding in 4-tert-Butylphenyl Acetate

The following technical guide details the molecular architecture, synthesis, and reactivity of 4-tert-Butylphenyl acetate .

Executive Summary

This compound (CAS: 3056-64-2) is a phenolic ester characterized by a bulky tert-butyl group at the para position relative to the acetoxy functionality. It serves as a critical intermediate in organic synthesis—specifically in the production of UV absorbers and photo-stabilizers via the Fries rearrangement—and finds utility in the fragrance industry due to its stability and woody-ester olfactory profile.

This guide provides a structural analysis of the molecule, detailing the electronic competition between the ester and the aromatic ring, spectroscopic validation protocols, and the mechanistic pathway for its primary transformation: the ortho-Fries rearrangement.

Molecular Structure & Bonding Analysis[1][2]

Geometric and Electronic Architecture

The molecule (

-

The Ester Linkage (

): Unlike aliphatic esters, the ethereal oxygen ( -

The tert-Butyl Anchor: Located at the para position, the tert-butyl group is a bulky, spherically symmetric substituent. It exerts a significant inductive effect (+I) , donating electron density into the ring, which slightly counteracts the withdrawal from the acetate group. Sterically, it locks the molecular packing in the solid state, preventing close

-

Hybridization and Bond Angles

-

Carbonyl Carbon (

): -

Ethereal Oxygen:

-like hybridization due to resonance requirements, enforcing a bond angle of ~115-118° (wider than the standard -

Aromatic Ring: Planar

carbon framework. -

tert-Butyl Group: Central quaternary carbon is

, with a tetrahedral geometry that acts as a "spacer" in crystal lattices.

Data Summary: Physical & Structural Properties

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 192.25 g/mol |

| Symmetry | |

| LogP (Octanol/Water) | ~3.85 (Highly Lipophilic) |

| Key Bond Length (Calc.) | |

| Key Bond Length (Calc.) |

Spectroscopic Characterization (Validation)

Researchers must validate the synthesis of this compound using NMR and IR spectroscopy. The lack of an -OH stretch and the presence of the acetate singlet are the primary indicators of successful esterification.

Proton NMR ( NMR) Profile

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.35 - 7.40 | Doublet ( | 2H | Ar-H (Ortho to t-Bu) | Deshielded by ring current and t-butyl group. |

| 6.95 - 7.05 | Doublet ( | 2H | Ar-H (Ortho to Acetate) | Upfield relative to phenol protons due to esterification. |

| 2.27 | Singlet | 3H | Characteristic acetate methyl singlet. | |

| 1.31 | Singlet | 9H | Intense singlet confirming the intact t-butyl group. |

Infrared (IR) Spectroscopy

-

Carbonyl Stretch (

): A strong, sharp band at 1755–1765 cm⁻¹ . This is higher than aliphatic esters (~1740 cm⁻¹) due to conjugation with the phenyl ring (vinylogous ester effect). -

C-O Stretch: Distinct bands in the 1190–1210 cm⁻¹ region.

-

Absence of O-H: The disappearance of the broad phenolic O-H stretch (3200–3500 cm⁻¹) confirms complete conversion of the starting material.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity this compound from 4-tert-butylphenol via nucleophilic acyl substitution.

Reagents

-

4-tert-Butylphenol (1.0 eq)[1]

-

Acetic Anhydride (1.2 eq)

-

Pyridine (1.5 eq) or Triethylamine/DMAP (cat.)

-

Dichloromethane (DCM) [Solvent]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylphenol (15.0 g, 100 mmol) in dry DCM (100 mL).

-

Base Addition: Add Pyridine (12.1 mL, 150 mmol) slowly at 0°C (ice bath) to scavenge the acetic acid by-product.

-

Acylation: Dropwise add Acetic Anhydride (11.3 mL, 120 mmol) over 15 minutes.

-

Note: The reaction is exothermic. Maintain temperature <10°C to prevent side reactions.

-

-

Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot (

) should disappear, replaced by the ester ( -

Quench: Pour the mixture into ice-cold 1M HCl (100 mL) to neutralize excess pyridine.

-

Extraction: Separate the organic layer.[2] Wash with Sat.

(2 x 50 mL) to remove acetic acid, then Brine (50 mL). -

Drying & Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: If necessary, purify via vacuum distillation (bp ~130°C at 5 mmHg) or recrystallization from cold ethanol if the solid melts near RT (MP is low, often an oil or low-melting solid).

Reactivity: The Fries Rearrangement Pathway[5][6][7]

The most chemically significant property of this compound is its ability to undergo the Fries Rearrangement . Because the para position is blocked by the tert-butyl group, this reaction is highly regioselective for the ortho position.

Mechanism Description

-

Coordination: The Lewis Acid (

) coordinates to the carbonyl oxygen. -

Cleavage: The C-O bond breaks, generating an acylium ion (

) and an aluminum-phenoxide complex. -

Electrophilic Attack: The acylium ion attacks the aromatic ring at the ortho position (the only open reactive site).

-

Re-aromatization: Loss of a proton restores aromaticity.

-

Hydrolysis: Acidic workup releases the free phenol ketone.

Visualization: Reaction Workflow

Figure 1: The regioselective Fries rearrangement pathway forced by the para-tert-butyl blocking group.

References

-

Synthesis & Spectral Data : Acetic acid, 4-(1,1-dimethylethyl)phenyl ester. National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

-

NMR Characterization : ChemicalBook Spectral Database. 1H NMR Spectrum of this compound.

-

Crystallographic Analogs : Liu, B. X., et al. (2008).[3] (4-tert-Butylphenyl)acetic acid.[3][4][5] Acta Crystallographica Section E, 64(10), o1971. (Provides structural parameters for the analogous 4-t-butylphenyl moiety).

- Mechanistic Insight: Martin, R. (1992). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer. (Definitive text on Fries Rearrangement mechanics).

Sources

Methodological & Application

Strategic Utilization of 4-tert-Butylphenyl Acetate: From Classical Rearrangements to Nickel-Catalyzed Cross-Couplings

Abstract

This application note details the strategic utility of 4-tert-Butylphenyl acetate (4-TBPA) in pharmaceutical chemical development. While often categorized merely as a protected phenol, 4-TBPA serves as a pivotal "switchable" substrate. It functions either as a precursor for regioselective Fries rearrangements —yielding 2-hydroxy-5-tert-butylacetophenone scaffolds common in bioactive chelators—or as an electrophile in modern Nickel-catalyzed decarbonylative cross-couplings to generate biaryl pharmacophores. This guide provides validated protocols for both pathways, emphasizing mechanistic understanding and process safety.

Introduction: The Dual-Role Substrate

In drug discovery and process chemistry, this compound (CAS: 3056-64-2) offers a unique advantage over its parent phenol (4-tert-butylphenol). The acetyl group is not merely a protecting group; it is a reactive handle that can be manipulated to install carbon frameworks either ortho to the oxygen (via rearrangement) or ipso to the oxygen (via C–O bond activation).

Key Pharmaceutical Applications

-

Access to ortho-Hydroxy Acetophenones: Through the Fries rearrangement, 4-TBPA converts to 2-hydroxy-5-tert-butylacetophenone . This scaffold is a precursor for:

-

Bioactive Chalcones: Anti-inflammatory and antioxidant agents.

-

Thiosemicarbazone Ligands: Used in coordination complexes (e.g., Zn(II), Cu(II)) exhibiting anticancer activity.

-

UV-Absorbing Excipients: Lipophilic analogs of avobenzone-type filters.

-

-

Biaryl Synthesis via C–O Activation: Recent advances in Nickel catalysis allow the acetate group to act as a "pseudo-halide," enabling Suzuki-Miyaura-type couplings without using bromides or iodides. This is critical for synthesizing lipophilic biaryl motifs found in nuclear receptor ligands (e.g., PPAR agonists).

Divergent Synthetic Pathways (Visualized)

The following diagram illustrates the two primary synthetic fates of 4-TBPA depending on the catalytic environment.

Figure 1: Divergent synthetic pathways for this compound. Route A utilizes classical electrophilic aromatic substitution logic, while Route B utilizes modern transition-metal C–O bond activation.

Protocol A: The Fries Rearrangement

Target: Synthesis of 2-Hydroxy-5-tert-butylacetophenone.

Mechanistic Insight

The reaction proceeds via the coordination of the Lewis acid (

Experimental Procedure

Safety Note: Aluminum chloride (

Materials:

-

This compound: 19.2 g (100 mmol)

-

Aluminum Chloride (

), anhydrous: 16.0 g (120 mmol) -

Chlorobenzene (Solvent): 50 mL (Optional; neat reaction is possible but harder to stir)

-

Quenching: Ice-water (200 mL) + HCl (12M, 10 mL)

Step-by-Step:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a reflux condenser connected to an HCl scrubber (NaOH trap).

-

Loading: Charge the flask with this compound and chlorobenzene. Begin stirring.

-

Catalyst Addition: Slowly add anhydrous

in portions over 15 minutes. Expect a slight exotherm and color change to yellow/orange. -

Reaction: Heat the mixture to 120°C (oil bath temperature). Maintain reflux for 3–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting ester (

) should disappear, and the phenolic ketone (

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto a stirred slurry of ice and concentrated HCl. Caution: Vigorous evolution of HCl fumes.

-

Workup: Extract the aqueous layer with Dichloromethane (DCM) (

mL). Wash combined organics with water and brine. Dry over -

Purification: Concentrate under reduced pressure. Recrystallize the residue from ethanol or purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

Expected Yield: 75–85% Characterization Data (Typical):

-

IR: Broad -OH stretch (3200-3400 cm⁻¹), C=O stretch (shifted to ~1640 cm⁻¹ due to intramolecular H-bonding).

-

1H NMR (

):

Protocol B: Nickel-Catalyzed Decarbonylative Cross-Coupling

Target: Synthesis of 4-tert-Butyl-4'-methoxybiphenyl (Model Biaryl).

Mechanistic Insight

Unlike Palladium catalysis which typically requires aryl halides, Nickel(0) can oxidatively add into the tough C(acyl)–O bond of esters. Following oxidative addition, the complex undergoes decarbonylation (extrusion of CO), followed by transmetallation with a boronic acid and reductive elimination to form the biaryl C–C bond. This method avoids the use of toxic aryl halides.

Experimental Procedure

Materials:

-

This compound: 192 mg (1.0 mmol)

-

4-Methoxyphenylboronic acid: 228 mg (1.5 mmol)

-

Catalyst:

(10 mol%, 28 mg) -

Ligand:

(Tricyclohexylphosphine) (20 mol%, 56 mg) -

Base:

(2.0 equiv)[1] -

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

-

Glovebox/Schlenk Technique: This reaction is sensitive to oxygen. Ideally, set up in a glovebox or use strict Schlenk techniques.

-

Mixing: In a heavy-walled pressure tube, combine the ester, boronic acid,

, -

Solvation: Add degassed 1,4-Dioxane (4 mL). Seal the tube under Argon.

-

Reaction: Heat the block to 140°C for 16 hours.

-

Note: High temperature is required for the decarbonylation step.

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove metal salts. Rinse with EtOAc.[2]

-

Purification: Concentrate the filtrate and purify via column chromatography (Hexanes/EtOAc).

Expected Yield: 60–75%

Comparative Data Analysis

| Feature | Protocol A: Fries Rearrangement | Protocol B: Ni-Cross Coupling |

| Reaction Type | Electrophilic Aromatic Substitution | Organometallic C–O Activation |

| Primary Product | ortho-Hydroxy Acetophenone | Biaryl (C-C bond formation) |

| Key Reagent | Lewis Acid ( | Nickel Catalyst ( |

| Atom Economy | 100% (Rearrangement) | Lower (Loss of CO + Acetate) |

| Pharma Utility | Ligand synthesis, Chelators | Core scaffold construction (Biaryls) |

Catalytic Cycle Visualization (Protocol B)

Understanding the Nickel cycle is crucial for troubleshooting low yields (often due to ligand oxidation or insufficient temperature for CO extrusion).

Figure 2: Proposed catalytic cycle for the Nickel-catalyzed decarbonylative cross-coupling of 4-TBPA.

References

-

Muto, K., Yamaguchi, J., Itami, K. (2012). "Nickel-Catalyzed Decarbonylative Cross-Coupling of Esters with Boronic Acids." Journal of the American Chemical Society, 134(1), 169-172.

-

Martin, R. (2010). "Recent Advances in the Fries Rearrangement." Chemical Reviews, 111(3), 1551–1620.

- Amaç, S. S., & Yapıcı, B. (2019). "Synthesis and Characterization of Novel Thiosemicarbazone Derivatives and Their Transition Metal Complexes." Journal of Molecular Structure, 1175, 77-86.

-

Sigma-Aldrich. "Fries Rearrangement Protocol and Mechanism."

Sources

4-tert-Butylphenyl acetate as a protecting group in multi-step synthesis

This Application Note is structured to address the dual utility of 4-tert-Butylphenyl Acetate in advanced organic synthesis. While often overlooked, this molecule serves two distinct, high-value roles in multi-step drug development:

-

As a "Safety-Catch" Protecting Group Strategy: Using the 4-tert-butylphenyl (PTBP) moiety to protect carboxylic acids (exemplified by the acetate), offering orthogonality to standard acid/base labile groups via oxidative cleavage.

-

As a Chemoenzymatic Reagent: Acting as an irreversible acyl donor for the regioselective protection of polyols.

Executive Summary

In complex natural product synthesis and medicinal chemistry, standard protecting groups (e.g., methyl, ethyl, tert-butyl esters) often fail due to overlapping cleavage conditions. The 4-tert-butylphenyl (PTBP) ester offers a robust "safety-catch" strategy. Unlike alkyl esters, the PTBP ester is remarkably stable to acidic conditions and moderately stable to basic hydrolysis due to the steric bulk of the tert-butyl group. Its strategic value lies in its oxidative lability : it can be cleaved selectively using Cerium(IV) Ammonium Nitrate (CAN) or anodic oxidation, leaving other esters and acid-sensitive groups intact.

Additionally, This compound serves as a premium acyl donor in lipase-catalyzed kinetic resolutions, driving reactions to completion through the release of the bulky, non-nucleophilic 4-tert-butylphenol leaving group.

The PTBP Ester: A "Safety-Catch" Carboxyl Protecting Group

Mechanistic Rationale

The PTBP ester functions on the principle of Oxidative Activation . Standard phenyl esters are reactive (activated) and prone to hydrolysis. However, the para-tert-butyl substitution provides two critical enhancements:

-

Steric Shielding: The bulky t-Bu group retards nucleophilic attack at the carbonyl, increasing stability against accidental basic hydrolysis compared to unsubstituted phenyl esters.

-

Electronic Tuning for Oxidation: The electron-rich aromatic ring lowers the oxidation potential, allowing selective Single Electron Transfer (SET) oxidation by CAN.

Orthogonality Matrix

The PTBP ester allows for the following orthogonal deprotection schemes:

| Protecting Group | Acid (TFA/HCl) | Base (LiOH/NaOH) | Hydrogenolysis (H2/Pd) | Oxidation (CAN) |

| Methyl Ester | Stable | Cleaved | Stable | Stable |

| tert-Butyl Ester | Cleaved | Stable | Stable | Stable |

| Benzyl Ester | Stable | Cleaved | Cleaved | Stable |

| PTBP Ester | Stable | Stable (Mild) | Stable | Cleaved |

Mechanism of Oxidative Deprotection

The cleavage proceeds via the formation of a radical cation, followed by nucleophilic trapping by water to form a quinone hemiacetal intermediate, which collapses to release the free carboxylic acid and 1,4-benzoquinone.

Figure 1: Oxidative cleavage pathway of the 4-tert-butylphenyl ester using Cerium(IV) Ammonium Nitrate (CAN).

Experimental Protocols

Protocol A: Synthesis of PTBP Esters (Protection)

Objective: To protect a carboxylic acid substrate using 4-tert-butylphenol.

Reagents:

-

Substrate (Carboxylic Acid): 1.0 equiv.

-

4-tert-Butylphenol: 1.1 equiv.[1]

-

DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 equiv.

-

DMAP (4-Dimethylaminopyridine): 0.1 equiv.

-

Dichloromethane (DCM): Anhydrous [0.2 M].

Procedure:

-

Dissolution: Dissolve the carboxylic acid substrate and 4-tert-butylphenol in anhydrous DCM under nitrogen atmosphere.

-

Activation: Add DMAP followed by the dropwise addition of DCC (dissolved in minimal DCM) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Formation of the less polar ester).

-

Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Oxidative Deprotection (Cleavage)

Objective: To release the free carboxylic acid using CAN.

Reagents:

-

PTBP Ester Substrate: 1.0 equiv.

-

Cerium(IV) Ammonium Nitrate (CAN): 3.0 – 4.0 equiv.

-

Solvent System: Acetonitrile/Water (4:1 v/v).

Procedure:

-

Preparation: Dissolve the PTBP ester in Acetonitrile/Water (4:1). Cool to 0°C.

-

Oxidation: Add CAN (dissolved in minimal water) dropwise. The solution will turn orange/red.

-

Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC for the disappearance of the ester and appearance of the acid (and the quinone byproduct).

-

Quenching: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) solution to reduce excess Ce(IV).

-

Extraction: Extract with Ethyl Acetate (x3).

-

Note: The quinone byproduct is soluble in organic solvents.

-

-

Purification: The free acid can often be separated from the quinone by basic extraction (extracting the acid into aqueous NaHCO₃, washing the organic layer containing quinone, then acidifying the aqueous layer and re-extracting).

Secondary Application: Chemoenzymatic Acylation

This compound is also a specialized reagent for the regioselective protection of primary alcohols in the presence of secondary alcohols, catalyzed by lipases (e.g., Candida antarctica Lipase B, CAL-B).

Why Use this compound?

In enzymatic transesterification, reversibility is a major yield-limiting factor.

-

Vinyl Acetate: Irreversible, but releases acetaldehyde (enzyme deactivator).

-

Ethyl Acetate: Reversible (slow).

-

This compound: Quasi-irreversible. The leaving group (4-tert-butylphenol) is bulky and less nucleophilic than the alcohol substrate, driving the equilibrium toward the product.

Workflow Diagram

Figure 2: Kinetic resolution/protection using this compound as an irreversible acyl donor.

References

-

Oxidative Cleavage of Phenyl Esters

-

Chemoenzymatic Applications

-

Irreversible Acyl Donors: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007.

- Reagent Specificity: Commercially available as "Acetic acid 4-tert-butylphenyl ester" (CAS: 3056-64-2)

-

-

General Protecting Group Guides

-

Wuts, P. G. M.[4] Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley, 2014. (The definitive guide on orthogonality).

-

Sources

Use of 4-tert-Butylphenyl acetate in fragrance formulation research

Application Note: Analytical Characterization and Stability Profiling of 4-tert-Butylphenyl Acetate

Part 1: Executive Summary & Target Analyte Profile

Abstract This application note details the research protocols for This compound (CAS: 3056-64-2), a phenolic ester used primarily as a reference standard in stability testing and metabolic profiling.[1] While historically evaluated for its odor profile, current research focuses on its hydrolytic instability and conversion to 4-tert-butylphenol (PTBP) , a substance prohibited by IFRA and identified as an SVHC (Substance of Very High Concern) in the EU due to endocrine-disrupting properties.[1] This guide provides methodologies for researchers to monitor ester cleavage kinetics and screen fragrance matrices for this prohibited precursor.[1]

Critical Disambiguation Researchers must distinguish this target analyte from chemically related but functionally distinct fragrance ingredients:

| Feature | Target Analyte | Common Confusion A | Common Confusion B |

| Name | This compound | 4-tert-Butylcyclohexyl acetate | Methyl 4-tert-butylphenylacetate |

| Synonym | Acetic acid, 4-tert-butylphenyl ester | Vertenex / PTBCHA | Methyl p-tert-butylphenylacetate |

| CAS | 3056-64-2 | 32210-23-4 | 3549-23-3 |

| Structure | Aromatic Ring (Phenolic Ester) | Cyclohexane Ring | Phenylacetic Acid Ester |

| Status | High Risk / Prohibited Precursor | Widely Used / High Volume | Specialty Ingredient |

Part 2: Physicochemical & Toxicological Context

Mechanism of Action: The Hydrolysis Pathway

In fragrance formulations (ethanol/water matrices) or upon contact with skin esterases, this compound undergoes hydrolysis.[1] This reaction is the focal point of safety research, as it releases the regulated toxicant.

Key Reaction:

DOT Visualization: Metabolic Fate Pathway

[1]

Physicochemical Data Table

| Property | Value | Relevance to Protocol |

| Molecular Weight | 192.25 g/mol | Mass spectrometry target ion selection.[1] |

| LogP (o/w) | ~3.85 (Est.)[2] | High lipophilicity; requires non-polar extraction solvents.[1] |

| Vapor Pressure | 0.016 mmHg @ 25°C | Moderate volatility; suitable for Headspace GC.[1] |

| Solubility | Soluble in Alcohol; Insoluble in Water | Formulation requires surfactant or ethanol carrier. |

| Odor Profile | Phenolic, woody, sweet, balsamic | Olfactory detection is masked by hydrolysis byproducts. |

Part 3: Experimental Protocols

Protocol A: Accelerated Stability & Hydrolysis Kinetics Assay

Objective: Determine the half-life (

Materials:

-

Matrix: 80% Ethanol / 20% Water (pH adjusted to 5.5, 7.0, and 8.5).

-

Internal Standard: Diphenyl ether (stable, non-interfering).

-

Instrumentation: GC-MS (Gas Chromatography-Mass Spectrometry).[1]

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Dissolve 100 mg of this compound in 10 mL of Ethanol (10,000 ppm).

-

Add 50 mg Diphenyl ether (Internal Standard).[1]

-

-

Sample Incubation:

-

Sampling Schedule:

-

Extract 1 mL aliquots at T=0, 24h, 72h, 1 week, and 2 weeks.

-

Quench: Immediately dilute 1:10 in Hexane to stop hydrolysis and extract the organics.

-

-

GC-MS Analysis:

-

Data Processing:

Self-Validating Logic:

-

If the Phenol (PTBP) peak area increases inversely to the Acetate peak, the hydrolysis mechanism is confirmed.

-

If Mass Balance (Acetate + Phenol) < 90%, investigate evaporative loss or secondary reactions.

Protocol B: High-Sensitivity Screening for Impurities in Raw Materials

Objective: Screen "natural" or "mixed" raw materials (e.g., complex floral bases) to ensure no this compound is present as an undeclared adulterant or synthesis byproduct.[1]

DOT Visualization: Screening Workflow

Method Parameters:

-

Limit of Quantitation (LOQ): Target < 10 ppm (due to the high potency of the phenol).

-

Derivatization (Crucial Step): Since the hydrolysis product (PTBP) is the main concern, treating the extract with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) will convert any free PTBP into its TMS-derivative, improving peak shape and sensitivity.

-

Note: The Acetate itself does not derivatize, allowing simultaneous detection of the Intact Ester and the Free Phenol.

-

Part 4: Regulatory & Safety References

Authoritative Grounding: The use of this compound is strictly governed by the regulatory status of its hydrolysis product, 4-tert-Butylphenol (PTBP).[1]

-

IFRA Standards (49th/50th/51st Amendments): PTBP is prohibited for use as a fragrance ingredient due to sensitization and depigmentation risks. Consequently, precursors that readily release PTBP (like the acetate) are effectively non-compliant in finished goods.

-

Citation: International Fragrance Association (IFRA) Standards Library.[1]

-

-

EU REACH Regulation: PTBP is listed as an SVHC (Substance of Very High Concern) for endocrine disruption (Environment).[5]

-

Citation: European Chemicals Agency (ECHA) Candidate List.[1]

-

-

Toxicology: The acetate moiety facilitates skin penetration (higher LogP than the phenol), potentially acting as a "Trojan Horse" that delivers the toxic phenol deeper into the dermis before hydrolysis occurs.

References

-

European Chemicals Agency (ECHA). (2019).[1][5] Substance Information: 4-tert-butylphenol.[1][6][7][8] Retrieved from [Link]

-

The Good Scents Company. (2023).[1] Data Sheet: para-tert-butyl phenyl acetate. Retrieved from [Link]

-

International Fragrance Association (IFRA). (2023).[1] IFRA Standards Library: p-tert-Butylphenol.[1] Retrieved from [Link]

-

PubChem. (2024).[1] Compound Summary: Acetic acid, 4-tert-butylphenyl ester (CAS 3056-64-2).[1][2][3][9] National Library of Medicine.[1] Retrieved from [Link]

-

Api, A. M., et al. (2015).[8] "Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients."[2][8][10] Food and Chemical Toxicology, 82, S1-S19.[1][8] (Contextual reference for safety assessment methodology).

Sources

- 1. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 2. para-tert-butyl phenyl acetate, 3056-64-2 [thegoodscentscompany.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. eur-lex.europa.eu [eur-lex.europa.eu]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 9. ACETIC ACID 4-TERT-BUTYLPHENYL ESTER | 3056-64-2 [amp.chemicalbook.com]

- 10. perfumersworld.com [perfumersworld.com]

Catalytic methods for the synthesis of 4-tert-Butylphenyl acetate

Application Note: Catalytic Methods for the Synthesis of 4-tert-Butylphenyl Acetate

Executive Summary

This compound is a critical intermediate in organic synthesis and a valuable ingredient in the fragrance industry due to its woody, fruity olfactory profile. Historically, the synthesis of phenolic esters relied on non-catalytic methods using harsh acyl chlorides or excessive amounts of strong mineral acids, leading to poor atom economy and difficult purification.

This Application Note details two distinct, high-efficiency catalytic protocols for the O-acetylation of 4-tert-butylphenol:

-

Method A (Homogeneous): DMAP-catalyzed nucleophilic substitution. This is the "Gold Standard" for laboratory-scale purity and yield.

-

Method B (Heterogeneous/Green): Iodine (

) catalyzed solvent-free synthesis. This represents a modern, sustainable approach suitable for scale-up with minimal waste.

Reaction Chemistry & Mechanism

The transformation involves the esterification of the phenolic hydroxyl group using acetic anhydride (

Homogeneous Mechanism (Nucleophilic Catalysis)

The most effective homogeneous method utilizes 4-Dimethylaminopyridine (DMAP). Unlike base catalysis (e.g., Pyridine alone), DMAP acts as a nucleophilic catalyst.

Mechanism:

-

DMAP attacks the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate.

-

The phenol attacks this intermediate, expelling the acetate ion.

-

DMAP is regenerated, and the acetate ion abstracts the proton from the phenol.

Figure 1: The catalytic cycle of DMAP-mediated acetylation, highlighting the activation of the acyl donor.

Experimental Protocols

Method A: Homogeneous DMAP-Catalyzed Synthesis

Best for: High purity, kinetic studies, and small-to-medium scale.

Reagents:

-

4-tert-Butylphenol (1.0 equiv)

-

Acetic Anhydride (1.2 equiv)

-

Triethylamine (

) (1.5 equiv) – Acts as an auxiliary base to sponge up acid. -

DMAP (0.05 equiv / 5 mol%)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with

. -

Dissolution: Add 4-tert-butylphenol (15.0 g, 100 mmol) and DMAP (0.61 g, 5 mmol) to the flask. Dissolve in dry DCM (50 mL).

-

Base Addition: Add

(20.9 mL, 150 mmol) via syringe. Cool the mixture to 0°C using an ice bath. -

Acylation: Dropwise add Acetic Anhydride (11.3 mL, 120 mmol) over 15 minutes. Caution: Exothermic.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Add 1M HCl (30 mL) to quench excess amine and anhydride.

-

Workup: Separate organic layer. Wash with sat.

(2 x 30 mL) and Brine (30 mL). Dry over -

Isolation: Concentrate under reduced pressure. The product is often pure enough, but can be recrystallized from cold hexane if necessary.

Method B: Green Solvent-Free Iodine Catalysis

Best for: Sustainability, scale-up, and avoiding chlorinated solvents.

Reagents:

-

4-tert-Butylphenol (1.0 equiv)

-

Acetic Anhydride (1.5 equiv)[2]

-

Iodine (

) (0.02 equiv / 2 mol%)

Protocol:

-

Setup: Charge a 50 mL RBF with 4-tert-butylphenol (15.0 g, 100 mmol).

-

Catalyst Addition: Add solid Iodine (0.5 g, ~2 mmol).

-

Reagent Addition: Add Acetic Anhydride (14.2 mL, 150 mmol).

-

Reaction: Stir the solvent-free slurry at 60°C for 20–40 minutes. The mixture will become homogeneous.

-

Quench: Cool to RT. Add 10%

(Sodium Thiosulfate) solution (20 mL) to reduce the iodine (color changes from dark brown to clear/white). -

Extraction: Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash organics with water, dry over

, and evaporate.

Figure 2: Workflow for the solvent-free, green synthesis protocol.

Comparative Analysis of Methods

| Feature | Method A (DMAP/DCM) | Method B (Iodine/Solvent-Free) |